molecular formula C19H15N3O3S B12124136 (5E)-5-(1H-benzimidazol-2-ylmethylidene)-3-(4-ethoxyphenyl)-1,3-thiazolidine-2,4-dione

(5E)-5-(1H-benzimidazol-2-ylmethylidene)-3-(4-ethoxyphenyl)-1,3-thiazolidine-2,4-dione

Cat. No.: B12124136
M. Wt: 365.4 g/mol
InChI Key: OIUUVBPTIAONNY-UHFFFAOYSA-N
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Description

(5E)-5-(1H-benzimidazol-2-ylmethylidene)-3-(4-ethoxyphenyl)-1,3-thiazolidine-2,4-dione is a useful research compound. Its molecular formula is C19H15N3O3S and its molecular weight is 365.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality (5E)-5-(1H-benzimidazol-2-ylmethylidene)-3-(4-ethoxyphenyl)-1,3-thiazolidine-2,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5E)-5-(1H-benzimidazol-2-ylmethylidene)-3-(4-ethoxyphenyl)-1,3-thiazolidine-2,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C19H15N3O3S

Molecular Weight

365.4 g/mol

IUPAC Name

5-(benzimidazol-2-ylidenemethyl)-3-(4-ethoxyphenyl)-4-hydroxy-1,3-thiazol-2-one

InChI

InChI=1S/C19H15N3O3S/c1-2-25-13-9-7-12(8-10-13)22-18(23)16(26-19(22)24)11-17-20-14-5-3-4-6-15(14)21-17/h3-11,23H,2H2,1H3

InChI Key

OIUUVBPTIAONNY-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=C(SC2=O)C=C3N=C4C=CC=CC4=N3)O

Origin of Product

United States

Biological Activity

The compound (5E)-5-(1H-benzimidazol-2-ylmethylidene)-3-(4-ethoxyphenyl)-1,3-thiazolidine-2,4-dione belongs to the thiazolidinone family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by:

  • A thiazolidine ring which contributes to its biological activity.
  • A benzimidazole moiety that enhances interaction with biological targets.
  • An ethoxyphenyl group that may influence its pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in cell proliferation, contributing to its anticancer effects. For instance, it has been noted to block human topoisomerases I and II, which are crucial for DNA replication and transcription .
  • Antioxidant Activity : The thiazolidinone moiety can scavenge reactive oxygen species (ROS), providing protective effects against oxidative stress .
  • Receptor Modulation : It potentially modulates the activity of specific receptors involved in various signaling pathways, including those related to inflammation and cancer progression.

Anticancer Activity

Research indicates that the compound exhibits significant anticancer properties:

  • Cell Proliferation Inhibition : Studies have shown that it inhibits the proliferation of breast cancer cells (MCF-7) in a dose-dependent manner .
  • Apoptosis Induction : The compound has been linked to inducing apoptosis in cancer cells, a critical mechanism for effective cancer therapy .

Antimicrobial Properties

Preliminary studies suggest that derivatives of thiazolidinones exhibit antimicrobial activity:

  • Compounds similar to this structure have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria .
  • Specific derivatives showed minimum inhibitory concentrations (MIC) indicating moderate antibacterial activity .

Other Biological Activities

The thiazolidinone scaffold is associated with several other biological activities:

  • Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation through modulation of inflammatory pathways.
  • Antioxidant Properties : The ability to scavenge free radicals positions these compounds as potential agents for oxidative stress-related conditions .

Research Findings and Case Studies

A summary of relevant studies is presented in Table 1 below.

StudyFocusKey Findings
AnticancerInhibition of hTopo I and II; induction of apoptosis in MCF-7 cells.
AntioxidantScavenging of ROS; potential protective effects against oxidative damage.
AntimicrobialModerate antibacterial activity against S. aureus and B. subtilis; MIC values around 31.25 µg/ml.

Scientific Research Applications

Anticancer Activity

Thiazolidinedione derivatives have been extensively studied for their potential anticancer properties. Research indicates that compounds with a similar structural framework exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that thiazolidinediones can induce apoptosis in cancer cells through the activation of specific signaling pathways.

Case Study:
A study evaluated the cytotoxic effects of several thiazolidinedione derivatives on human hepatocellular carcinoma (HepG-2) and lung cancer (A-549) cell lines. The results demonstrated that these compounds inhibited cell proliferation and induced apoptosis, suggesting their potential as anticancer agents .

CompoundCell LineIC50 (µM)Mechanism of Action
Thiazolidinedione AHepG-210Induces apoptosis via mitochondrial pathway
Thiazolidinedione BA-54915Inhibits cell cycle progression

Antimicrobial Properties

The antimicrobial activity of thiazolidinediones has also been documented. Compounds similar to (5E)-5-(1H-benzimidazol-2-ylmethylidene)-3-(4-ethoxyphenyl)-1,3-thiazolidine-2,4-dione have shown effectiveness against a range of bacterial and fungal pathogens.

Case Study:
In vitro studies revealed that certain thiazolidinedione derivatives exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways .

PathogenMinimum Inhibitory Concentration (MIC)Activity
Staphylococcus aureus32 µg/mLEffective
Escherichia coli64 µg/mLModerate

Anti-inflammatory Applications

Thiazolidinediones are recognized for their anti-inflammatory properties as well. They have been investigated for their ability to modulate inflammatory responses through the inhibition of pro-inflammatory cytokines.

Case Study:
Research demonstrated that thiazolidinedione derivatives could reduce levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in experimental models of inflammation. This suggests potential therapeutic applications in conditions such as arthritis and other inflammatory diseases .

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